Imatinib Meta-methyl-piperazine Impurity-d3
Description
Properties
Molecular Formula |
C29H31N7O |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-3-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C29H31N7O/c1-21-8-9-25(18-27(21)34-29-31-12-10-26(33-29)24-7-4-11-30-19-24)32-28(37)23-6-3-5-22(17-23)20-36-15-13-35(2)14-16-36/h3-12,17-19H,13-16,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3 |
InChI Key |
HIPOQAXTOUMJRW-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)CC2=CC(=CC=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound involves complex organic reactions, typically amidation coupling between a substituted piperazine derivative and an aromatic amine containing pyridinyl and pyrimidinyl groups. The deuterium labeling is introduced via the use of deuterated methyl groups on the piperazine moiety.
Key Starting Materials and Reagents
| Compound/Material | Role | Notes |
|---|---|---|
| 1,4-bis(4-carboxylbenzyl)-1-methyl piperazine-1-onium salt (deuterated) | Piperazine derivative | Deuterated methyl group on piperazine ring |
| N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | Aromatic amine | Provides the pyridinyl-pyrimidinyl moiety |
| N,N-Diisopropylcarbodiimide (DIC) | Coupling agent | Activates carboxyl groups for amide bond formation |
| 1-Hydroxybenzotriazole (HOBt) | Coupling additive | Improves coupling efficiency and reduces side reactions |
| N,N-Diisopropylethylamine (DIPEA) | Base | Neutralizes acid by-products during coupling |
| Solvents: Dimethyl sulfoxide (DMSO), Acetonitrile, Methanol, DMF | Reaction medium | DMSO preferred for solubility and reaction control |
Detailed Synthetic Procedure
Based on patent CN105017222B and CN105001205A, the preparation involves the following steps:
-
- Compound 4 is dissolved in DMSO or a suitable solvent.
- N,N-Diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are added to activate the carboxyl groups.
- N,N-Diisopropylethylamine (DIPEA) is introduced as a base to facilitate the reaction.
- The aromatic amine (compound 5) is added in a molar ratio of approximately 1:2 to 1:3 (piperazine:amine).
- The reaction mixture is stirred and heated at 35–80 °C for 7–15 hours until completion.
-
- After reaction completion, the mixture is cooled to room temperature and poured into ice-cold water to precipitate the product.
- The solid is filtered, washed, and then subjected to pH adjustment with hydrochloric acid (pH 3–5) to purify the impurity by removing soluble impurities.
- The product is dried and may be further purified by recrystallization or methanol mashing to yield high-purity this compound.
Reaction Parameters and Optimization
| Parameter | Range / Value | Notes |
|---|---|---|
| Molar ratio (compound 4 : amine) | 1:2 to 1:3 | Excess amine ensures complete coupling |
| DIC consumption | 0.5–0.8 g/g of compound 4 | Stoichiometric for activation |
| HOBt consumption | 0.5–0.8 g/g of compound 4 | Catalytic amount to improve yield |
| DIPEA consumption | 0.8–1.2 g/g of compound 4 | Base to neutralize acid by-products |
| Solvent | DMSO preferred (others: acetonitrile, methanol, DMF) | Solubility and reaction control |
| Temperature | 35–80 °C | Optimized for reaction rate and selectivity |
| Reaction time | 7–15 hours | Monitored until no further change observed |
Analytical Characterization
- Purity Assessment : High-performance liquid chromatography (HPLC) is used to confirm purity levels, typically exceeding 95% after purification.
- Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy including deuterium NMR confirms the presence of deuterium on the methyl group of the piperazine ring.
- Mass Spectrometry : Confirms molecular weight consistent with deuterated compound (molecular weight 496.6 g/mol).
Summary Table: Preparation Overview
| Step | Description | Key Conditions/Notes |
|---|---|---|
| Piperazine Intermediate Synthesis | Reaction of p-chloromethyl benzoic acid methyl ester with deuterated piperazine, followed by hydrolysis | Basic conditions, triethylamine, purification |
| Amide Coupling | Coupling of piperazine intermediate with aromatic amine using DIC/HOBt/DIPEA | Solvent: DMSO, 35–80 °C, 7–15 h, molar ratio 1:2-3 |
| Isolation and Purification | Precipitation in water, pH adjustment, filtration, drying | pH 3–5, methanol mashing for purity |
| Characterization | HPLC, NMR, MS | Confirm structure, purity, and deuterium incorporation |
Chemical Reactions Analysis
Imatinib Meta-methyl-piperazine Impurity-d3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Product Development
The primary application of Imatinib Meta-methyl-piperazine Impurity-d3 is in product development . It plays a vital role in ensuring the purity and safety of Imatinib formulations. The presence of impurities can significantly affect the therapeutic efficacy and safety profile of pharmaceutical products. Therefore, understanding the impurity profile, including that of this compound, is crucial for regulatory compliance and quality assurance in drug manufacturing.
Analytical Method Validation
Another significant application is in analytical method validation . The detection and quantification of impurities are essential for the regulatory approval of pharmaceutical products. This compound is used as a reference standard to develop and validate analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry. These methods are employed to ensure that the levels of impurities remain within acceptable limits during the production process.
Genotoxicity Studies
This compound is also utilized in genotoxicity studies . The potential genotoxic effects of impurities are assessed to ensure that they do not pose a risk to patients. Research indicates that impurities can interact with DNA or cellular mechanisms, leading to mutations or other genetic alterations. Therefore, studying these effects is essential for evaluating the safety of drug formulations containing Imatinib.
Mechanism of Action Insights
While this compound does not exhibit direct therapeutic effects, its presence can influence the overall therapeutic profile of Imatinib. It may interact with similar molecular targets and pathways, potentially affecting the inhibition of tyrosine kinase activity critical for cancer cell proliferation. Understanding these interactions can provide insights into optimizing treatment regimens and minimizing adverse effects.
Several studies have highlighted the importance of monitoring impurities like this compound in clinical settings:
Case Study 1: Long-term Efficacy
A phase III randomized study demonstrated that patients receiving higher doses of Imatinib exhibited faster molecular response rates compared to lower doses, suggesting that impurities might influence drug metabolism and efficacy over time .
Case Study 2: Safety Profile Assessment
In clinical trials assessing the safety profiles of various formulations, researchers noted that impurities could lead to increased adverse events, emphasizing the need for rigorous impurity profiling .
Mechanism of Action
it is structurally related to Imatinib, which functions as a specific inhibitor of various tyrosine kinase enzymes, including BCR-ABL, platelet-derived growth factor receptor, and c-Kit . These enzymes play crucial roles in cell signaling pathways that regulate cell growth and division.
Comparison with Similar Compounds
Structural and Functional Analogues of Imatinib
Imatinib and Nilotinib
Imatinib and nilotinib (a second-generation BCR-ABL inhibitor) share structural similarities, including a central pyrimidine ring and a piperazine group. However, nilotinib lacks the methylpiperazine substituent, which is replaced by a trifluoromethyl group. Studies show that the methylpiperazine group in imatinib enhances solubility and protein-ligand interactions, contributing to its superior anti-proliferative activity compared to derivatives lacking this group (e.g., compound 5 in ) .
Imatinib Derivative 5 (Non-methylpiperazine Analogue)
A synthetic imatinib derivative lacking the N-methylpiperazine group (compound 5 ) exhibited reduced anti-proliferative activity against BCR-ABL$^+$ cells compared to imatinib and nilotinib (Table 1). This underscores the critical role of the methylpiperazine group in maintaining imatinib’s potency .
Table 1: Anti-Proliferative Activity of Imatinib Analogues
Brigatinib and Piperazine-Containing Compounds
Brigatinib, another kinase inhibitor, incorporates a 4-methylpiperazine group similar to imatinib. However, its piperazine moiety is part of a larger scaffold optimized for ALK/ROS1 inhibition. The presence of methylpiperazine in both drugs highlights its versatility in enhancing solubility and target engagement .
Impact of Deuterium Substitution
Deuterated compounds like impurity-d3 often exhibit slower metabolic clearance due to stronger C-D bonds. For example, deuterated versions of drugs such as deutetrabenazine show prolonged half-lives.
Comparison with Other Pharmaceutical Impurities
Quetiapine Fumarate Impurities
Impurities in quetiapine, such as ethylpiperazinyl thiazepine (Impurity IV), arise from incomplete synthesis or degradation. Like impurity-d3, these impurities are structurally distinct from the parent drug but require rigorous characterization to meet regulatory standards .
Mirtazapine Impurities
Mirtazapine impurities (e.g., compounds 7 , 9 , and 11 ) are synthesized for analytical validation. Similarly, impurity-d3 must be isolated and characterized using HPLC and LC-MS to confirm its identity and quantify its presence in imatinib batches .
Cytotoxicity and Pharmacokinetic Considerations
Cytotoxicity of Structural Analogs
Phenylacetamide derivatives (e.g., compounds 2b and 2c ) exhibit lower cytotoxicity than imatinib in PC3 and MCF-7 cell lines (IC$_{50}$ = 40–100 μM vs. imatinib’s 40–98 μM). This suggests that modifications to the methylpiperazine group significantly impact bioactivity .
Drug-Drug Interactions
Co-administration of imatinib with acetaminophen reduces imatinib exposure by 56% (AUC) in mice, highlighting the need to monitor impurity-d3’s pharmacokinetics in polypharmacy scenarios .
Biological Activity
Imatinib Meta-methyl-piperazine Impurity-d3 is a deuterated analogue of imatinib, primarily recognized for its role in pharmacokinetic studies. This compound, with the molecular formula and a molecular weight of 496.63 g/mol, serves as a valuable tool in understanding drug metabolism and interactions within biological systems. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and applications in research.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Piperazine Ring : Enhances solubility and biological activity.
- Aromatic Systems : Contributes to its interaction with biological targets.
The deuterium substitution in this compound allows for improved tracking in analytical applications compared to its non-deuterated counterparts.
This compound is likely to function as a tyrosine kinase inhibitor , similar to imatinib. Its mechanism involves:
- Inhibition of BCR-ABL Tyrosine Kinase : Critical for the treatment of chronic myeloid leukemia (CML).
- Targeting PDGF-R and C-KIT : Involved in various cancers, including gastrointestinal stromal tumors (GISTs) and systemic mastocytosis.
Pharmacokinetics
Imatinib is known for its favorable pharmacokinetic profile, being well absorbed after oral administration. It is primarily metabolized by the CYP3A4 enzyme, which plays a significant role in its bioavailability and efficacy. The deuterated form may exhibit altered metabolic pathways, providing insights into drug interactions and metabolism.
Case Studies and Research Findings
- Pharmacological Studies : Research indicates that this compound can be utilized to study the pharmacokinetics of imatinib formulations. For instance, studies have demonstrated its effectiveness in tracing drug metabolism through mass spectrometry techniques.
- Biological Assays : The compound has been employed in biological assays to evaluate its effects on cellular processes, particularly in cancer research. Its interactions with specific molecular targets have been investigated to understand its potential therapeutic applications .
- Chemical Biology Applications : The impurity is used to explore interactions with biomolecules such as proteins and nucleic acids, enhancing the understanding of binding affinities and specificity .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Imatinib | Primary therapeutic agent for CML | |
| Imatinib Meta-methyl-piperazine Impurity | Related impurity without deuteration | |
| N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-N'-methylpiperazine | Similar structure but lacks deuterium substitution |
The deuterated form offers distinct advantages for analytical methodologies, allowing researchers to track its behavior more precisely within biological systems compared to non-deuterated analogues.
Q & A
Q. What documentation standards are required for reporting impurity profiles in Investigator Brochures (IBs)?
- Methodological Answer : The IB must detail:
- Structural elucidation : NMR and HRMS data.
- Batch analysis : Tabulate impurity levels across ≥3 batches (mean ± SD).
- Toxicological rationale : Justification for thresholds based on NOAEL (no-observed-adverse-effect-level) studies.
Cross-reference to ICH Q6A and Q11 ensures compliance with identity, strength, and purity criteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
